molecular formula C11H17NO B14171360 2-ethoxy-3,5,7-trimethyl-3H-azepine CAS No. 4616-71-1

2-ethoxy-3,5,7-trimethyl-3H-azepine

Cat. No.: B14171360
CAS No.: 4616-71-1
M. Wt: 179.26 g/mol
InChI Key: IGBQRYMCABNCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-3,5,7-trimethyl-3H-azepine is a heterocyclic compound with the molecular formula C10H17NO It is characterized by an azepine ring, which is a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3,5,7-trimethyl-3H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound precursors with suitable reagents to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3,5,7-trimethyl-3H-azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-ethoxy-3,5,7-trimethyl-3H-azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-3,5,7-trimethyl-3H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-3,5,7-trimethyl-3H-azepine shares similarities with other azepine derivatives, such as 2-methoxy-3,5,7-trimethyl-3H-azepine and 2-ethoxy-3,5,7-trimethyl-3H-azepane.
  • These compounds have similar structural features but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

4616-71-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethoxy-3,5,7-trimethyl-3H-azepine

InChI

InChI=1S/C11H17NO/c1-5-13-11-9(3)6-8(2)7-10(4)12-11/h6-7,9H,5H2,1-4H3

InChI Key

IGBQRYMCABNCMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=CC1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.